molecular formula C7H6Cl2O2 B14359925 2-(Dichloromethoxy)phenol CAS No. 93095-61-5

2-(Dichloromethoxy)phenol

Cat. No.: B14359925
CAS No.: 93095-61-5
M. Wt: 193.02 g/mol
InChI Key: FKFMTVJUPQLKNI-UHFFFAOYSA-N
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Description

2-(Dichloromethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with two chlorine atoms and a methoxy group (-OCH3) on the phenol ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethoxy)phenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.

Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxyphenol, with a chlorinating agent. This reaction can be facilitated by the presence of a strong base, such as sodium hydroxide, to deprotonate the phenol and enhance its nucleophilicity .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Mechanism of Action

The mechanism of action of 2-(Dichloromethoxy)phenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Similar in structure but lacks the methoxy group.

    2,6-Dichlorophenol: Another chlorinated phenol with different substitution patterns.

    4-Chloro-2-methoxyphenol: Contains a single chlorine atom and a methoxy group.

Uniqueness

2-(Dichloromethoxy)phenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine atoms and a methoxy group enhances its electrophilic and nucleophilic properties, making it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

93095-61-5

Molecular Formula

C7H6Cl2O2

Molecular Weight

193.02 g/mol

IUPAC Name

2-(dichloromethoxy)phenol

InChI

InChI=1S/C7H6Cl2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H

InChI Key

FKFMTVJUPQLKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC(Cl)Cl

Origin of Product

United States

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